molecular formula C26H23Cl2N5O3S B570646 5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide CAS No. 1245626-05-4

5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide

Cat. No. B570646
M. Wt: 556.462
InChI Key: XBHQLFVDGLPBCK-UHFFFAOYSA-N
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Description

Peripherally-restricted cannabinoid receptor 1 (CB1) selective antagonists have the potential to inhibit food intake while also escaping centrally-mediated neuropsychiatric side effects. AM6545 is a novel CB1 selective neutral antagonist with low CNS penetration, exhibiting Ki values of 1.7 and 523 nM for CB1 and CB2 receptors, respectively. It reduces food intake and food-reinforced behavior, such as time spent feeding, in a dose-dependent manner, resulting in decreased body weight. AM6545 produces improvements in glucose homeostasis, fatty liver, and plasma lipid profiles in mice with diet-induced obesity. It does not affect behavior responses that are associated with activation of CB1 receptors in the brain.

Scientific Research Applications

  • Antitumor Activity : A study by Fahim, Elshikh, and Darwish (2019) synthesized novel pyrimidiopyrazole derivatives showing significant in vitro antitumor activity against the HepG2 cell line. They employed molecular docking and DFT studies to examine the equilibrium geometry of new pyrazoles derivatives and the stability of their molecular orbitals (Fahim, Elshikh, & Darwish, 2019).

  • Anti-HSV-1 Activity : Dawood, Abdel-Gawad, Mohamed, and Badria (2011) reported on the synthesis of new pyrazole- and isoxazole-based heterocycles, including their antiviral activity. One compound demonstrated a 69% reduction in viral plaques of Herpes simplex type-1 (HSV-1) (Dawood et al., 2011).

  • Anticancer Agents : Gomha, Salah, and Abdelhamid (2014) developed novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents. Their study demonstrated concentration-dependent cellular growth inhibitory effect, particularly for three compounds, against the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).

  • Cannabinoid Receptor Affinity : Silvestri et al. (2008) conducted a study on 1-aryl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, comparing them with reference compounds for cannabinoid CB1 and CB2 receptor affinity. Their findings indicate selectivity towards hCB1 receptors for compounds with specific substituents (Silvestri et al., 2008).

  • Antimicrobial Screening : A study by Idrees, Kola, and Siddiqui (2019) synthesized novel pyrazole-3-carboxamide derivatives and evaluated them for antimicrobial activity. They demonstrated effectiveness against various pathogenic microorganisms, including E. coli, P. vulgaris, S. typhi, and S. aureus (Idrees, Kola, & Siddiqui, 2019).

  • Antiobesity Activity : Research by Srivastava et al. (2007) on diaryl dihydropyrazole-3-carboxamides revealed significant in vivo antiobesity activity related to CB1 receptor antagonism. The study involved synthesis, biological evaluation, and molecular modeling in the homology model (Srivastava et al., 2007).

properties

IUPAC Name

5-[4-(4-cyanobut-1-ynyl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1,4-thiazinan-4-yl)-4-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2N5O3S/c1-18-24(26(34)31-32-13-15-37(35,36)16-14-32)30-33(23-11-10-21(27)17-22(23)28)25(18)20-8-6-19(7-9-20)5-3-2-4-12-29/h6-11,17H,2,4,13-16H2,1H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHQLFVDGLPBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCS(=O)(=O)CC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677329
Record name AM-6545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide

CAS RN

1245626-05-4
Record name 5-[4-(4-Cyano-1-butyn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxido-4-thiomorpholinyl)-4-methyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245626-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-6545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1245626-05-4
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Synthesis routes and methods

Procedure details

To a stirred solution of amide obtained from step E (2 g, 3.3 mmol) in pyrrolidine (40 ml), under an argon atmosphere, tetrakis(triphenylphosphine)palladium(0) (0.4 g, 0.3 mmol) was added. The reaction mixture was stirred for 5 min at room temperature, and subsequently 4-cyano-1-butyne (0.78 g, 9.9 mmol) in pyrrolidine (1.5 ml) was added over 5 minutes. The resulting mixture was heated at 80-85° C. for 10 h. The reaction was hydrolyzed with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic extract was dried over MgSO4 and the solvent was removed in vacuo. Purification by flash column chromatography on silica gel (eluant ethylacetate) gave compound 15 as a white solid (0.8 g, 43.7%)
Name
amide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
43.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide

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